molecular formula C18H12AsFO B14659236 10-(4-Fluorophenyl)-10H-phenoxarsinine CAS No. 51440-07-4

10-(4-Fluorophenyl)-10H-phenoxarsinine

Cat. No.: B14659236
CAS No.: 51440-07-4
M. Wt: 338.2 g/mol
InChI Key: UISFHEMTSSZYOU-UHFFFAOYSA-N
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Description

10-(4-Fluorophenyl)-10H-phenoxarsinine is an organoarsenic compound featuring a phenoxarsine core substituted with a 4-fluorophenyl group at the 10-position. Its molecular formula is C₁₂H₈AsFO, derived by replacing the chlorine atom in 10-chlorophenoxarsine (C₁₂H₈AsClO) with a fluorine atom at the para position of the phenyl ring . The arsenic atom in the phenoxarsine scaffold contributes to unique electronic and steric properties, distinguishing it from sulfur- or oxygen-containing analogs like phenothiazines or phenoxazines.

Properties

CAS No.

51440-07-4

Molecular Formula

C18H12AsFO

Molecular Weight

338.2 g/mol

IUPAC Name

10-(4-fluorophenyl)phenoxarsinine

InChI

InChI=1S/C18H12AsFO/c20-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)19/h1-12H

InChI Key

UISFHEMTSSZYOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Fluorophenyl)-10H-phenoxarsinine typically involves the reaction of phenoxarsine with 4-fluorophenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where phenoxarsine is reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 10-(4-Fluorophenyl)-10H-phenoxarsinine may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and real-time monitoring systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

10-(4-Fluorophenyl)-10H-phenoxarsinine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding arsenic hydrides.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Arsenic oxides and fluorinated by-products.

    Reduction: Arsenic hydrides and phenoxarsine derivatives.

    Substitution: Substituted phenoxarsine compounds with various functional groups.

Scientific Research Applications

10-(4-Fluorophenyl)-10H-phenoxarsinine has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(4-Fluorophenyl)-10H-phenoxarsinine involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. Additionally, it may disrupt cellular processes by interfering with signal transduction pathways and inducing oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

10-Chlorophenoxarsine (C₁₂H₈AsClO)

  • Structural Similarities: Both compounds share the phenoxarsine backbone, but 10-chlorophenoxarsine has a chlorine substituent instead of fluorine. The arsenic center creates a nonplanar structure due to steric interactions between the substituent and the heterocyclic ring .
  • Physical Properties: 10-Chlorophenoxarsine has a molecular weight of 284.56 g/mol (vs. 268.06 g/mol for the fluoro analog). Its toxicity profile includes irritant and environmental hazards, as indicated in safety data sheets .
  • Applications : Used in industrial applications as a precursor for arsenic-based materials, though its fluoro analog may offer enhanced stability in photophysical applications due to fluorine’s electron-withdrawing effects .

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine (C₂₀H₁₂N₂O₂S)

  • Structural Differences: Replaces arsenic with sulfur and introduces a 4-nitrophenyl ethynyl group. The crystal structure (triclinic, space group P1) reveals significant nonplanarity (bond angles: 119–121°) due to steric strain from the ethynyl group .
  • Electronic Properties: The nitro group enhances electron-deficient character, making it suitable for optoelectronic applications, whereas the fluoro-phenoxarsine’s arsenic center may enable redox-active behavior .

10-(4-Bromophenyl)-10H-phenoxazine (C₁₈H₁₂BrNO)

  • Heteroatom Influence: Substitutes arsenic with oxygen, reducing toxicity but also decreasing thermal stability. The bromophenyl group increases molecular weight (362.20 g/mol) compared to the fluoro-phenoxarsine .

Data Tables

Table 1: Molecular Formulas and Key Substituents

Compound Molecular Formula Substituent Heteroatom
10-(4-Fluorophenyl)-10H-phenoxarsinine C₁₂H₈AsFO 4-Fluorophenyl As
10-Chlorophenoxarsine C₁₂H₈AsClO Chlorine As
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine C₂₀H₁₂N₂O₂S 4-Nitrophenyl ethynyl S

Table 2: Structural and Electronic Comparisons

Compound Key Feature Research Finding
10-(4-Fluorophenyl)-10H-phenoxarsinine Fluorine-induced electron withdrawal Enhances stability in redox reactions
10-Chlorophenoxarsine Chlorine’s steric bulk Higher toxicity vs. fluoro analog
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Nonplanar crystal structure Suitable for NIR phosphorescence

Key Research Findings

  • Steric Effects: The 4-fluorophenyl group in arsenic analogs induces nonplanarity, altering photophysical properties and reactivity compared to planar porphyrin-like systems .
  • Toxicity Trends: Chlorophenoxarsines exhibit higher acute toxicity than fluoro derivatives, highlighting fluorine’s role in mitigating hazards .
  • Synthetic Flexibility: Phenothiazine derivatives (e.g., nitro- or ethynyl-substituted) demonstrate modular synthesis routes, suggesting analogous strategies for phenoxarsines .

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